2,4-dichloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2,4-DICHLORO-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, dichlorophenyl groups, and a thienopyrazole ring
Preparation Methods
The synthesis of 2,4-DICHLORO-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the dichlorophenyl and benzamide groups. Common reagents used in these reactions include chlorinating agents, amines, and various solvents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide
Scientific Research Applications
2,4-DICHLORO-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2,4-DICHLORO-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE include:
2,4-Dichlorophenol: A simpler compound with similar dichlorophenyl groups but lacking the thienopyrazole and benzamide structures.
2,4-Dichloroaniline: Another related compound with dichlorophenyl groups and an amine group instead of the benzamide structure.
Thienopyrazole derivatives: Compounds with similar thienopyrazole cores but different substituents, which can affect their chemical and biological properties
Properties
Molecular Formula |
C19H15Cl2N3O3S |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-11-2-5-13(6-3-11)24-18(15-9-28(26,27)10-17(15)23-24)22-19(25)14-7-4-12(20)8-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
InChI Key |
CFJWSIYITCTTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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